1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Overview

Description

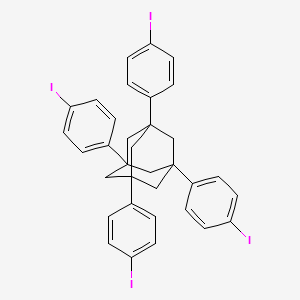

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a halogenated adamantane derivative characterized by a rigid tetrahedral adamantane core functionalized with four para-iodophenyl groups. This compound has garnered significant attention in materials science due to its unique structural features, including high thermal stability (degradation temperature ~340 °C) and a Brunauer–Emmett–Teller (BET) surface area of up to 665 m²·g⁻¹ when polymerized into microporous networks . Its synthesis typically involves Sonogashira coupling or direct iodination of precursor adamantane derivatives . The iodine substituents facilitate diverse reactivity, enabling applications in gas storage, catalysis, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane typically involves the Suzuki coupling reaction. This method uses 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a starting material, which is then reacted with phenylboronic acid derivatives under palladium-catalyzed conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(4-iodophenyl)adamantane undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl groups can be substituted with other functional groups through reactions such as the Suzuki coupling.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki Coupling: Utilizes palladium catalysts, phenylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Sonogashira Coupling: Involves palladium and copper co-catalysts, along with alkynes and amines.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid derivatives can yield various biphenyl-adamantane compounds .

Scientific Research Applications

1,3,5,7-Tetrakis(4-iodophenyl)adamantane has several scientific research applications:

Material Science: Used in the synthesis of microporous polymers for gas storage and separation.

Nanotechnology: Serves as a precursor for the development of photoresists in extreme UV lithography.

Organic Synthesis: Acts as a building block for complex organic molecules, including porphyrin assemblies.

Solar Cells: Incorporated into hole-transporting materials for perovskite solar cells.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane is primarily based on its ability to participate in coupling reactions. The iodophenyl groups serve as reactive sites for palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular structures. These reactions often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Structural and Crystallographic Differences

- 1,3,5,7-Tetrakis(4-iodophenyl)adamantane vs. Bromophenyladamantane Analogs :

The iodophenyl derivative exhibits stronger intermolecular interactions (e.g., I···I [3.944 Å] and I···π [3.608–3.692 Å]) compared to bromine analogs, owing to iodine’s larger atomic radius and polarizability. These interactions stabilize crystal packing along the c-axis, as observed in its benzene solvate structure . In contrast, bromophenyladamantane derivatives (e.g., 1,3,5,7-tetrakis(4-bromophenyl)adamantane) show weaker Br···Br interactions, resulting in less dense packing .- Key Data :

| Property | Iodophenyladamantane | Bromophenyladamantane |

|---|---|---|

| Interhalogen Distance | 3.944 Å (I···I) | ~4.2–4.5 Å (Br···Br) |

| Thermal Degradation (°C) | 340 | ~300–320 |

- Adamantane vs. Benzene-Based Frameworks :

Adamantane’s rigid 3D structure enhances thermal stability but reduces BET surface area compared to planar benzene-based polymers. For example, HPOP-2 (hexakis(4-bromophenyl)benzene) achieves a higher BET surface area (742 m²·g⁻¹) but degrades at 280 °C, 60 °C lower than adamantane-based analogs .

Thermal and Chemical Stability

- Thermal Degradation: Adamantane derivatives consistently outperform non-adamantane analogs. For instance, epoxy resins crosslinked with tetraaminophenyladamantane (TAPA) exhibit a glass transition temperature (Tg) >250 °C, surpassing those cured with 4,4′-diaminodiphenylsulfone (DDS) .

- Oxidative and Solvent Stability :

The iodophenyladamantane framework resists decomposition in polar solvents, whereas bromophenyladamantane derivatives are more prone to hydrolysis under acidic conditions .

Reactivity and Functionalization

- Cross-Coupling Reactions :

Iodophenyladamantane shows superior reactivity in Suzuki and Heck couplings compared to bromophenyl analogs. For example, yields for Suzuki coupling with boronic acids reach ~47–52% for iodophenyladamantane versus ~30–40% for bromophenyl derivatives . - Post-Functionalization: The iodine groups enable diverse transformations, such as phosphonation (to 1,3,5,7-tetrakis(4-phosphonatophenyl)adamantane) and cyanation (to 1,3,5,7-tetrakis(4-cyanophenyl)adamantane) . Bromophenyladamantane requires harsher conditions for similar reactions .

Biological Activity

1,3,5,7-Tetrakis(4-iodophenyl)adamantane (I4TPA) is a compound of significant interest in both organic chemistry and biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C34H28I4 and a molecular weight of 944.20 g/mol. The compound features a rigid adamantane core with four iodophenyl substituents, which enhances its reactivity and biological activity compared to similar compounds lacking halogen substituents. The presence of iodine atoms is particularly noteworthy as they can significantly influence the compound's interactions with biological systems.

Synthesis Methods

The synthesis of I4TPA typically involves several steps, including Friedel-Crafts alkylation and cross-coupling reactions. The following table summarizes various synthetic routes reported in the literature:

These methods highlight the versatility in synthesizing I4TPA for various applications.

Biological Activity

Research indicates that I4TPA exhibits notable biological activity across several domains:

- Anticancer Properties : Studies have shown that I4TPA can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its ability to form complexes with metal ions enhances its efficacy as an anticancer agent .

- Antimicrobial Activity : I4TPA has demonstrated antimicrobial properties against various bacterial strains. The iodine substituents are believed to play a crucial role in its ability to disrupt bacterial cell membranes .

- Potential in Drug Delivery : Due to its unique structure, I4TPA has been explored as a scaffold for drug delivery systems. Its rigidity and ability to form supramolecular assemblies make it suitable for encapsulating therapeutic agents .

Case Studies

Several case studies illustrate the biological applications of I4TPA:

- Anticancer Study : In a recent study, I4TPA was tested against breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The study concluded that the compound induces apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of I4TPA against common pathogens like Staphylococcus aureus and E. coli. Results indicated that I4TPA exhibited a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics.

- Drug Delivery Research : Research focused on the use of I4TPA as a carrier for anti-inflammatory drugs demonstrated enhanced bioavailability when used in nanoparticle formulations. The study highlighted the potential for targeted drug delivery using this compound as a base structure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,5,7-tetrakis(4-iodophenyl)adamantane, and how do they influence material properties?

The compound is typically synthesized via Suzuki coupling or Sonogashira coupling reactions. For example, Suzuki polymerization of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with phenylboronic acid derivatives yields microporous organic polymers (MOP-Ad) with high Brunauer–Emmett–Teller (BET) surface areas (~665 m²/g) and thermal stability up to 340°C . The choice of coupling method impacts porosity: Sonogashira coupling often produces higher surface areas but lower thermal stability compared to Suzuki-derived networks .

Q. How is the structural integrity and crystallinity of this compound verified in research settings?

Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL is standard for resolving molecular packing and symmetry. For example, 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane derivatives crystallize in pseudo-polymorphic forms, with displacement ellipsoid models confirming tetrahedral symmetry . Powder XRD and thermogravimetric analysis (TGA) further validate phase purity and thermal degradation thresholds (~340°C) .

Q. What role does the adamantane core play in enhancing material stability for gas storage applications?

The adamantane framework acts as a rigid 3D spacer , reducing interchain interactions and improving thermal stability. For instance, MOP-Ad networks derived from adamantane exhibit ~60°C higher degradation temperatures compared to non-adamantane analogs (e.g., hexakis(4-bromophenyl)benzene-based polymers) due to reduced molecular mobility .

Advanced Research Questions

Q. How do pore size and surface area variations in adamantane-based polymers affect gas adsorption performance?

BET surface area and micropore volume directly correlate with gas uptake. For example, MOP-Ad networks with 665 m²/g BET areas achieve CO₂ adsorption capacities of ~13.7 wt% at 1 bar, while higher-surface-area poly(Schiff base) networks (865 m²/g) show improved H₂ uptake (~1.6 wt%) . Pore size distribution (analyzed via non-local density functional theory ) must align with gas kinetic diameters (e.g., CO₂: 0.33 nm) for optimal physisorption .

Q. What challenges arise in resolving crystallographic disorder in adamantane derivatives, and how are they addressed?

Adamantane-based cocrystals often exhibit dynamic disorder due to flexible phenyl substituents. A cocrystallization strategy with 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane enables rapid encapsulation of liquid analytes (e.g., nitromethane) for SC-XRD analysis, though disorder remains a limitation. Computational refinement tools in SHELX mitigate this by optimizing anisotropic displacement parameters .

Q. Why do conflicting reports exist regarding the gas uptake efficiency of adamantane-based polymers?

Discrepancies stem from synthetic variables , such as monomer reactivity and cross-linking density. For example, MOP-Ad networks synthesized via Suzuki coupling show lower CO₂ uptake (~13.7 wt%) compared to Schiff base networks (~17.3 wt%) due to differences in nitrogen-rich active sites and pore accessibility . Systematic control of reaction stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) is critical for reproducibility .

Q. How are adamantane derivatives integrated into metal-organic frameworks (MOFs) for catalytic applications?

Adamantane-1,3,5,7-tetracarboxylate serves as a tetrahedral linker in MOFs, coordinating with metals like Cu²⁺ or Zn²⁺ to form 3D channels. These MOFs exhibit catalytic activity in oxidation reactions, leveraging the adamantane core’s rigidity to stabilize active sites . Post-synthetic modification (e.g., cyanophenyl functionalization) further tunes Lewis acidity and substrate selectivity .

Q. Methodological Considerations

- Synthesis Optimization : Use Schlenk techniques to exclude moisture/oxygen during coupling reactions, ensuring high yields (>75%) .

- Gas Adsorption Testing : Perform volumetric gas sorption at 77 K (N₂) and 273 K (CO₂/CH₄) using a Micromeritics analyzer to quantify uptake .

- Crystallographic Analysis : Pair SC-XRD with Hirshfeld surface analysis to probe weak interactions (e.g., C–I···π contacts) in disordered systems .

Properties

IUPAC Name |

1,3,5,7-tetrakis(4-iodophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28I4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGPRXPCTBXRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I)C6=CC=C(C=C6)I)C7=CC=C(C=C7)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.